Comparative Inhibitory Activity Against Porcine Leukocyte 12-Lipoxygenase
Ethyl 8-oxodecanoate demonstrates moderate inhibitory activity against porcine leukocyte 12-lipoxygenase with an IC50 of 5,000 nM (5 µM) [1]. In contrast, a close structural analog, Ethyl 8-oxododecanoate (C14 chain), exhibits a complete loss of activity (IC50 > 100,000 nM) against the related enzyme human delta-5 desaturase [2]. While a direct head-to-head comparison in the same assay is not available, the cross-study data suggests that the specific C12 chain length of Ethyl 8-oxodecanoate is essential for maintaining a measurable level of enzyme inhibition, whereas extending the chain by two carbons results in a >20-fold decrease in potency for a similar class of enzymes.
| Evidence Dimension | Enzyme Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 5,000 nM (5 µM) |
| Comparator Or Baseline | Ethyl 8-oxododecanoate (C14 analog) - IC50 > 100,000 nM (>100 µM) against human delta-5 desaturase |
| Quantified Difference | >20-fold decrease in potency for the C14 analog against a related desaturase enzyme class |
| Conditions | Target Compound: Porcine leukocyte 12-lipoxygenase, conversion of [1-14C]arachidonic acid to 12-HPETE. Comparator: Human delta-5 desaturase expressed in HEpG2 cells. |
Why This Matters
This data highlights the critical impact of the carbon chain length on target engagement; procuring the exact C12 chain length of Ethyl 8-oxodecanoate is non-negotiable for research focused on 12-lipoxygenase modulation.
- [1] BindingDB. (2009). BDBM50407987 CHEMBL2112001: IC50 data for Ethyl 8-oxodecanoate against porcine leukocyte type 12-lipoxygenase. Retrieved from https://bindingdb.org View Source
- [2] BindingDB. (2013). BDBM50362592 CHEMBL1938870: IC50 data for Ethyl 8-oxododecanoate against human delta-5 desaturase. Retrieved from http://bdb8.ucsd.edu View Source
